1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one class, characterized by a fused tetracyclic core. Its structure includes a benzyl group at position 1, a methyl group at position 7, and a 4-methylpiperazine-1-carbonyl moiety at position 2. The synthesis involves refluxing methyl ester precursors with aqueous lithium hydroxide in methanol, yielding carboxylic acid intermediates that are further functionalized .
Properties
IUPAC Name |
6-benzyl-12-methyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-8-9-21-25-22-19(23(30)29(21)15-17)14-20(24(31)27-12-10-26(2)11-13-27)28(22)16-18-6-4-3-5-7-18/h3-9,14-15H,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNXUJDMSHHKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCN(CC5)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is chemically related to methylbenzylpiperazine (mbzp), a stimulant drug MBZP and similar compounds often target the central nervous system, specifically neurotransmitter receptors or transporters
Biochemical Pathways
Compounds like MBZP, however, are known to affect neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine
Pharmacokinetics
Mbzp is known to be metabolized in the liver and excreted via the kidneys This compound might have similar ADME properties, affecting its bioavailability
Comparison with Similar Compounds
Piperazine Derivatives
- Target Compound : 4-Methylpiperazine-1-carbonyl at position 2.
Analog 1 : 2-[(4-Ethyl-1-piperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (C₂₂H₂₉N₅O₃, MW 411.51) .
- Key differences: Ethyl vs. methyl on piperazine; 3-methoxypropyl vs. benzyl at position 1.
- Impact: The ethyl group increases hydrophobicity, while 3-methoxypropyl may enhance metabolic stability compared to benzyl.
Analog 2 : 7-(4-Ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives ().
Positional and Functional Group Variations
- Analog 3: 7-[(3R)-3-(Dimethylamino)pyrrolidin-1-yl] derivatives ().
- Analog 4 : Compounds with 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) substituents ().
Comparative Data Table
Key Research Findings
Synthetic Flexibility: The target compound’s synthesis route () is analogous to other pyrido-pyrrolo-pyrimidinones, enabling modular substitution for optimizing bioactivity .
Piperazine vs. Pyrrolidine : Ethylpiperazine derivatives () exhibit higher logP values than methylpiperazine analogs, suggesting improved blood-brain barrier penetration .
Heterocyclic Substitutions : Pyrazolo and imidazo fragments (–5, 7) confer distinct electronic profiles, with pyrazolo derivatives showing enhanced stability in metabolic assays .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s core pyrido-pyrrolo-pyrimidinone system is critical for π-π stacking interactions in biological targets. The 1-benzyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-methylpiperazine-1-carbonyl moiety introduces conformational flexibility and hydrogen-bonding capacity, which may modulate receptor binding . The 7-methyl group could sterically hinder undesired side reactions during synthesis .
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical?
Synthesis typically involves multi-step pathways, including:
- Cyclization : Condensation of pyrazole or pyrimidine precursors with substituted pyridines under acidic or basic conditions (e.g., using HCl or NaH as catalysts) .
- Coupling reactions : Piperazine-carbonyl groups are introduced via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, ethanol) are preferred for solubility and reaction efficiency .
Q. How should researchers address challenges in purifying this compound?
Common purification methods include:
- Column chromatography : Use silica gel with gradient elution (e.g., CHCl₃/CH₃OH 10:1) to separate by-products .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility profiles .
- HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Advanced Research Questions
Q. How can the yield of the final cyclization step be optimized?
- Temperature control : Maintain 60–80°C to balance reaction rate and by-product formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
- Substituent effects : Electron-withdrawing groups on the pyridine ring may reduce steric hindrance, improving yields .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Structural validation : Confirm batch-to-batch consistency via ¹H NMR (e.g., δ 3.62–7.44 ppm for aromatic protons) and HRMS .
- Meta-analysis : Compare IC₅₀ values across studies while accounting for differences in experimental conditions (e.g., pH, incubation time) .
Q. How do modifications to the piperazine or benzyl groups affect bioactivity?
- Piperazine substitutions : Replacing 4-methyl with ethyl or phenyl groups alters solubility and target affinity. For example, 4-ethylpiperazine derivatives show improved kinase inhibition in vitro .
- Benzyl modifications : Fluorination at the benzyl para position increases metabolic stability but may reduce cell permeability due to higher polarity .
Q. What experimental designs are recommended for evaluating ecological impacts or degradation pathways?
- Long-term environmental studies : Use randomized block designs with split-split plots to assess abiotic/biotic degradation across soil, water, and air compartments .
- Analytical methods : Employ LC-MS/MS to detect trace metabolites and QSAR models to predict ecotoxicity .
Methodological Tables
Q. Table 1. Comparison of Synthetic Approaches
| Step | Method (Evidence) | Key Conditions | Yield Range |
|---|---|---|---|
| Cyclization | Acid-catalyzed (HCl) | 70°C, 12 h | 45–60% |
| Amide Coupling | EDCI/HOBt | DMF, RT, 24 h | 70–85% |
| Purification | Silica Chromatography | CHCl₃/CH₃OH (10:1) | >95% purity |
Q. Table 2. Analytical Techniques for Characterization
| Technique | Application (Evidence) | Example Data |
|---|---|---|
| ¹H NMR | Confirm substituent positions | δ 7.44 (d, Ar-H) |
| HPLC | Purity assessment | Retention time: 8.2 min |
| HRMS | Molecular ion validation | m/z 456.2012 [M+H]⁺ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
